Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and N-methylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by binding to viral enzymes or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A monoamine releasing agent with selectivity for dopamine and norepinephrine release.
4-Bromo-N-Z-piperidine: Used in organic synthesis as a precursor for various piperidine derivatives.
Piperidine derivatives: A broad class of compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
Benzyl 4-(N-methylcarbamoyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzyl group and a N-methylcarbamoyl moiety allows for versatile interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
benzyl 4-(methylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-16-14(18)13-7-9-17(10-8-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUETAEVFDFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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